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UDP-N-acetyl-D-galactosaminuronic acid -

UDP-N-acetyl-D-galactosaminuronic acid

Catalog Number: EVT-1593249
CAS Number:
Molecular Formula: C17H25N3O18P2
Molecular Weight: 621.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-N-acetyl-D-galactosaminuronic acid is a pyrimidine nucleotide-sugar.
Overview

UDP-N-acetyl-D-galactosaminuronic acid is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of polysaccharides, particularly in the formation of bacterial capsules and cell wall components. This compound is involved in various biological processes, including cell recognition and immune evasion. UDP-N-acetyl-D-galactosaminuronic acid is synthesized from UDP-N-acetyl-D-galactosamine through specific enzymatic reactions.

Source and Classification

UDP-N-acetyl-D-galactosaminuronic acid is derived from UDP-N-acetyl-D-galactosamine, which itself is produced from D-galactose and N-acetylglucosamine. This compound falls under the classification of nucleotide sugars, which are essential precursors in glycosylation reactions. These compounds are vital in the synthesis of glycoproteins and glycolipids, contributing to cellular structure and function.

Synthesis Analysis

Methods and Technical Details

The synthesis of UDP-N-acetyl-D-galactosaminuronic acid involves a series of enzymatic conversions. The initial step includes the conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-D-glucosaminuronic acid, followed by the epimerization to UDP-N-acetyl-D-galactosaminuronic acid. Key enzymes involved in this pathway include:

  • UDP-N-acetyl-D-galactosamine dehydrogenase: This enzyme catalyzes the oxidation of UDP-N-acetyl-D-galactosamine to UDP-N-acetyl-D-galactosaminuronic acid.
  • UDP-N-acetyl-D-glucosamine C-6 dehydrogenase: This enzyme facilitates the conversion of UDP-N-acetyl-D-glucosamine to UDP-N-acetyl-D-glucosaminuronic acid, which is an intermediate in the pathway .
Molecular Structure Analysis

UDP-N-acetyl-D-galactosaminuronic acid has a complex molecular structure characterized by its nucleotide sugar backbone. The chemical formula for this compound is C₁₂H₁₅N₃O₁₄P. Its structure includes:

  • A uridine monophosphate moiety.
  • An N-acetyl group attached to the galactosamine unit.
  • A carboxylic acid functional group resulting from the oxidation process.

Structural Data

The molecular weight of UDP-N-acetyl-D-galactosaminuronic acid is approximately 325.24 g/mol. The stereochemistry at various chiral centers contributes to its biological specificity and function.

Chemical Reactions Analysis

Reactions and Technical Details

UDP-N-acetyl-D-galactosaminuronic acid participates in several biochemical reactions:

  1. Glycosylation Reactions: It serves as a donor substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to acceptor molecules, forming glycosidic bonds.
  2. Polysaccharide Biosynthesis: This compound is integral in producing polysaccharides that form bacterial capsules and cell walls, enhancing bacterial virulence and resistance to host immune responses .

The enzymatic conversion processes are typically regulated by feedback mechanisms that ensure balanced biosynthesis according to cellular needs.

Mechanism of Action

The mechanism of action for UDP-N-acetyl-D-galactosaminuronic acid primarily revolves around its role as a substrate for glycosyltransferases. Upon binding to these enzymes, it undergoes nucleophilic attack by an acceptor molecule (such as another sugar or protein), leading to the formation of a glycosidic bond. This process is crucial for maintaining cell structure and function, particularly in pathogenic bacteria where capsule formation is vital for evading host defenses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Highly soluble in water due to its polar nature.
  • Stability: Stable under physiological pH but may degrade under extreme conditions (high temperature or acidic environments).

Chemical Properties

  • pKa Values: The compound exhibits multiple pKa values due to its functional groups, influencing its ionization state at various pH levels.
  • Reactivity: It can participate in various chemical reactions typical of nucleotide sugars, including phosphorylation and acylation.

Relevant analyses indicate that UDP-N-acetyl-D-galactosaminuronic acid's stability and reactivity are critical for its biological functions.

Applications

UDP-N-acetyl-D-galactosaminuronic acid has significant scientific applications:

  • Biotechnology: It is used in recombinant DNA technology for producing glycoproteins with specific glycosylation patterns.
  • Pharmaceuticals: Research into inhibitors targeting enzymes involved in its synthesis could lead to new antimicrobial agents against pathogens that rely on polysaccharide capsules for virulence .
  • Diagnostics: Its presence can be used as a biomarker in certain bacterial infections.
Biosynthetic Pathways and Enzymatic Synthesis

Role in Glycosaminoglycan and Mucin-Type O-Glycan Assembly

UDP-N-acetyl-D-galactosaminuronic acid (UDP-GalNAcA) serves as a critical activated sugar donor for synthesizing structurally diverse glycoconjugates across biological kingdoms. In vertebrates, it initiates specific glycosaminoglycan (GAG) chains by providing the N-acetylgalactosaminuronic acid moiety, which influences subsequent chain elongation and sulfation patterns essential for extracellular matrix functions [1]. More prominently, in pathogenic bacteria like Acinetobacter baumannii, UDP-GalNAcA is an indispensable component of capsular polysaccharides. Genetic ablation of its biosynthesis (via Δgna-gne2 mutants) abolishes capsule production, severely compromising serum resistance and in vivo survival during bloodstream infections [4]. This phenotype underscores its non-redundant role in bacterial virulence. The biosynthesis initiates with UDP-N-acetylglucosamine (UDP-GlcNAc), which undergoes C6 oxidation by UDP-N-acetylglucosamine dehydrogenase (Gna) to form UDP-N-acetylglucosaminuronic acid (UDP-GlcNAcA). This intermediate is subsequently epimerized at C4 by UDP-N-acetylglucosaminuronic acid C4-epimerase (Gne2) to yield UDP-GalNAcA—a pathway conserved in Gram-negative pathogens [4].

Table 1: Biological Roles of UDP-GalNAcA in Glycoconjugate Assembly

OrganismGlycoconjugate TypeFunctionKey Enzymes Involved
VertebratesGlycosaminoglycansExtracellular matrix integrityGlycosyltransferases
A. baumanniiCapsular polysaccharideImmune evasion, virulenceGna, Gne2
P. aeruginosaO-antigen (B-band)Membrane integrity, host adhesionWpbO (Gna), WpbP (Gne2)
S. enterica TyphiVi antigenVaccine target, antiphagocytic barrierTviB (Gna), TviC (Gne2)

Enzymatic Transfer Mechanisms of UDP-N-acetyl-D-galactosaminuronic Acid

The transfer of GalNAcA to acceptor substrates is catalyzed by glycosyltransferases (GTs) via a retaining mechanism that preserves the anomeric configuration (α-linkage) of the nucleotide sugar. These enzymes typically require divalent cations (Mn²⁺ > Mg²⁺) for optimal activity, which coordinate the phosphate groups of UDP-GalNAcA and stabilize the transition state [6]. The catalytic cycle involves:

  • Nucleoside phosphate binding: UDP-GalNAcA docks into a conserved GT-B fold in the enzyme’s active site.
  • Acceptor substrate alignment: Hydroxyl groups of serine/threonine (in proteins) or nascent glycan chains (in polysaccharides) are positioned for nucleophilic attack.
  • Glycosidic bond cleavage: A general base deprotonates the acceptor, facilitating SN₂ attack at C1 of GalNAcA, resulting in glycosidic bond formation and UDP release.

Studies on the snail Biomphalaria glabrata ppGalNAcT demonstrate that deletion of its C-terminal lectin domain (Δlectin mutant) does not alter catalytic efficiency, indicating that the catalytic domain alone suffices for core transfer activity [6]. This contrasts with human GalNAc-Ts, where lectin domains fine-tune glycopeptide specificity.

Table 2: Key Catalytic Features of UDP-GalNAcA-Utilizing Transferases

Enzyme FeatureRole in CatalysisDependence
GT-B structural foldBinds UDP-GalNAcA and acceptor substratesUniversal
Mn²⁺/Mg²⁺ binding siteStabilizes UDP moiety, lowers transition-state energyObligate (Km ~10–100 μM)
Conserved DXD motifCoordinates metal ions and UDP phosphatesCritical for activity
Lectin domain (optional)Enhances glycopeptide affinity in eukaryotic enzymes; absent in prokaryotic variantsIsoform-dependent

Substrate Specificity of Transferases Utilizing UDP-N-acetyl-D-galactosaminuronic Acid

Substrate recognition by GalNAcA transferases exhibits stringent sequence context dependence and hierarchical glycosylation patterns. Kinetic analyses of human polypeptide GalNAc-transferases (GalNAc-Ts) reveal that isoforms like GalNAc-T16 glycosylate Thr residues preferentially over Ser, particularly when flanked by Pro at positions –1 or +3 relative to the acceptor site [1] [3]. For instance:

  • The peptide PTTDSTTPAPTTK (EA2) is efficiently glycosylated by GalNAc-T16 (203 ± 28 pmol/h) but not GalNAc-T18 [1].
  • Pre-existing GalNAc residues (e.g., at Thr-3 in MUC5AC-derived peptides) suppress subsequent glycosylation at adjacent sites by GalNAc-T13 variants, demonstrating steric guidance of mucin-type O-glycan density [1].

Bacterial transferases show distinct preferences for polysaccharide acceptors. A. baumannii enzymes incorporate GalNAcA into capsules only when the K locus gene cluster—encoding glycosyltransferases, transporters, and modification enzymes—is intact [4]. Loss of gna (dehydrogenase) or gne2 (epimerase) disrupts this pathway, confirming UDP-GalNAcA as the exclusive donor for its capsule.

Table 3: Substrate Specificity Profiles of Selected GalNAc Transferases

EnzymeOptimal Peptide MotifActivity (pmol/h)Glycopeptide Preference
Human GalNAc-T1PTT*DST1167 ± 59 (EA2)Prefers "naked" peptides
Human GalNAc-T16PPT*PSP203 ± 28 (EA2)Tolerant to prior glycosylation
Human GalNAc-T18GTT*AK12 ± 1.2 (P7)Minimal activity on peptides
Snail ppGalNAcTT*PSPVPNot quantifiedStrong Thr bias, Pro at +1/+2

Regulatory Control of Nucleotide Sugar Biosynthesis in Eukaryotic Systems

UDP-GalNAcA biosynthesis is tightly regulated at metabolic, transcriptional, and post-translational levels due to its roles in virulence and cellular homeostasis. Key regulatory nodes include:

  • Feedback inhibition: UDP-GlcNAc—the precursor to UDP-GalNAcA—allosterically inhibits GFAT (glutamine:fructose-6-phosphate amidotransferase), the rate-limiting enzyme in hexosamine biosynthesis [5]. This restricts flux into UDP-GlcNAc/UDP-GalNAcA pools under high nucleotide sugar conditions.
  • Compartmentalization: In eukaryotes, UDP-GlcNAc biosynthesis occurs predominantly in the cytosol, while epimerization to UDP-GalNAcA requires specialized transporters for ER/Golgi lumen import, limiting unintended polymerization [5].
  • Genetic regulation: In A. baumannii, the gna-gne2 operon is conserved in bloodstream isolates, suggesting positive selection for virulence. Its expression is upregulated during infection, correlating with increased capsule production and antibiotic resistance [4].

Metabolic flux studies using ¹³C-glucose tracing in cancer cells (SIRM approach) show that UDP-GlcNAc synthesis is dynamically regulated by glucose availability, glutamine metabolism, and Krebs cycle intermediates [5]. Although UDP-GalNAcA itself was not quantified, its precursor UDP-GlcNAc exhibits rapid ¹³C-labeling kinetics (t₁/₂ ~2–4 h), implying tight coupling to glycolytic flux.

Table 4: Regulatory Mechanisms Influencing UDP-GalNAcA Biosynthesis

Regulatory LayerControl MechanismFunctional Outcome
MetabolicGFAT inhibition by UDP-GlcNAcLimits hexosamine pathway flux
TranscriptionalUpregulation of gna-gne2 during infectionEnhances capsule production in pathogens
CompartmentalNucleotide sugar transporters (e.g., SLC35 family)Restricts substrates to Golgi lumen
Post-translationalMn²⁺ activation of epimerases/transferasesCouples glycosylation to cellular redox state

Properties

Product Name

UDP-N-acetyl-D-galactosaminuronic acid

IUPAC Name

(2S,3R,4R,5R,6R)-5-acetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C17H25N3O18P2

Molecular Weight

621.3 g/mol

InChI

InChI=1S/C17H25N3O18P2/c1-5(21)18-8-10(24)11(25)13(15(27)28)36-16(8)37-40(32,33)38-39(30,31)34-4-6-9(23)12(26)14(35-6)20-3-2-7(22)19-17(20)29/h2-3,6,8-14,16,23-26H,4H2,1H3,(H,18,21)(H,27,28)(H,30,31)(H,32,33)(H,19,22,29)/t6-,8-,9-,10-,11-,12-,13+,14-,16-/m1/s1

InChI Key

DZOGQXKQLXAPND-ALERELDYSA-N

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)O)O

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